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Compound of Interest

Compound Name: 2-Chloro-4-methyl-nicotinic acid

Cat. No.: B114896

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Chloro-4-methyl-nicotinic acid, a key intermediate in pharmaceutical and agrochemical
synthesis. Due to the limited availability of experimentally derived public data, this document
presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data based on established principles of spectroscopy and data from structurally similar
compounds. This guide also outlines the standard experimental protocols for acquiring such
data, offering a comprehensive resource for researchers working with this molecule.

Chemical Structure

Systematic Name: 2-Chloro-4-methylpyridine-3-carboxylic acid Molecular Formula: C7HsCINO:2
Molecular Weight: 171.58 g/mol CAS Number: 30529-70-5

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloro-4-methyl-
nicotinic acid. These predictions are based on the analysis of its chemical structure and
comparison with known data for related nicotinic acid derivatives.

Predicted *H NMR Data
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Solvent: DMSO-ds Frequency: 400 MHz

Chemical Shift ()

Multiplicity Number of Protons  Assignment

ppm

~13.5 Singlet, Broad 1H -COOH

~8.4 Doublet 1H H-6

~7.5 Doublet 1H H-5

~2.4 Singlet 3H -CHs
Predicted **C NMR Data
Solvent: DMSO-des Frequency: 100 MHz

Chemical Shift (8) ppm Assignment

~165 -COOH

~155 C-6

~150 C-2

~148 C-4

~125 C-5

~122 C-3

~18 -CHs
Predicted IR Data
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Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid
dimer)

~3050 Weak C-H stretch (Aromatic)

~2950 Weak C-H stretch (Aliphatic)

1720-1690 Strong C=0 stretch (Carboxylic acid)

~1600 Medium C=C stretch (Aromatic ring)

~1450 Medium C-H bend (Aliphatic)

1320-1210 Strong C-O stretch

~850 Medium C-Cl stretch

Predicted Mass Spectrometry Data

lonization Method: Electron lonization (EI)

m/z Relative Intensity (%) Assignment
[M]* (Molecular ion peak with
171/173 100/33 ,
35CI37Cl isotopes)
154/156 Moderate [M-OH]*
126/128 Moderate [M-COOH]*
98 Moderate [M-COOH-CI]*

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
o Weigh approximately 5-10 mg of 2-Chloro-4-methyl-nicotinic acid.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-
ds, CDCIs). For carboxylic acids, DMSO-ds is often preferred due to its ability to dissolve
polar compounds and the acidic proton of the carboxylic acid is readily observable.

o Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

e Tune and shim the spectrometer to the sample.

e Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

e Process the data by applying a Fourier transform, phase correction, and baseline correction.
o Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

13C NMR Acquisition:

e Acquire a standard one-dimensional proton-decoupled carbon spectrum.

o Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger
number of scans compared to *H NMR for adequate signal-to-noise.

e Process the data similarly to the *H NMR spectrum.

» Reference the spectrum to the solvent peak (e.g., DMSO-de at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean.

e Place a small amount of the solid 2-Chloro-4-methyl-nicotinic acid sample directly onto the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
e Record a background spectrum of the empty, clean ATR crystal.

o Record the sample spectrum. The instrument will automatically ratio the sample spectrum to
the background spectrum to produce the final absorbance or transmittance spectrum.

o Typically, spectra are collected over a range of 4000 to 400 cm~! with a resolution of 4 cm~1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass
Spectrometry (GC-MS) system with an Electron lonization (EI) source or a Liquid
Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray lonization (ESI)
source.[1][2][3][4]

Sample Preparation (for LC-MS with ESI):

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

« Filter the solution through a 0.22 um syringe filter if necessary.

Data Acquisition (LC-MS with ESI):
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e The sample solution is introduced into the ESI source via an infusion pump or through an LC
system.

e The mass spectrometer is operated in either positive or negative ion mode. For a carboxylic
acid, both modes can be informative, with [M+H]* in positive mode and [M-H]~ in negative
mode.

e Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

 For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by
selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to
observe the fragmentation pattern.[5]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of
2-Chloro-4-methyl-nicotinic acid.
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Workflow for Spectroscopic Analysis of 2-Chloro-4-methyl-nicotinic Acid
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Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 2-Chloro-4-methyl-nicotinic acid. The predicted data and detailed

experimental protocols serve as a valuable resource for researchers in the fields of chemistry

and drug development, facilitating the identification and characterization of this important

molecule. It is recommended that experimental data, once obtained, be compared with the

predictions provided herein to confirm the structure and purity of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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